molecular formula C8H13NO4 B2708590 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid CAS No. 2089245-36-1

3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid

Cat. No. B2708590
CAS RN: 2089245-36-1
M. Wt: 187.195
InChI Key: NSNWDMQNPRWUBQ-RITPCOANSA-N
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Description

The compound “3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid” is a chemical substance with the CAS Number: 2089245-36-1 . It has a molecular weight of 187.2 and its IUPAC name is 3-((2R,5S)-5-carbamoyltetrahydrofuran-2-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11)/t5-,6+/m1/s1 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the configuration of its stereocenters.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.2 . It is a powder at room temperature .

Scientific Research Applications

Luminescent Studies

  • 3-(thiazol-2-yl carbamoyl) propanoic acid, a related compound, has been synthesized and used in luminescent studies with various metal complexes. The luminescent properties of these complexes, particularly Bi-L3, were significant (Kanwal et al., 2020).

Carbapenem Antibiotics

  • (5R)-Carbapen-2-em-3-carboxylic acid and its saturated carbapenam carboxylic acids, which are structurally related to the specified compound, are key in the study of naturally occurring carbapenem beta-lactam antibiotics. These compounds are involved in the biosynthesis and stereochemical processes of carbapenems (Stapon et al., 2003).

Selective Esterifications

  • Derivatives like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate show remarkable effects in the selective esterification of primary alcohols, suggesting applications in organic synthesis and potentially in pharmaceuticals (Wang et al., 2012).

Propionic Acid Recovery

  • Research on propionic acid recovery from aqueous solutions using various techniques indicates potential applications in chemical and pharmaceutical industries. The studies explore methods like reactive extraction, providing insights into the efficient recovery of similar carboxylic acids (Keshav et al., 2009).

Organic Sensitizers for Solar Cells

  • Studies on organic sensitizers for solar cell applications, involving functionalized organic compounds similar to the one mentioned, show promising results in converting solar energy. These compounds have applications in sustainable energy technologies (Kim et al., 2006).

Catalytic Condensations

  • The acid-catalyzed condensation of glycerol with compounds like benzaldehyde and acetone to form cyclic acetals, including [1,3]dioxolan-4-yl-methanols, highlights applications in creating novel platform chemicals and potential precursors for bio-based polymers (Deutsch et al., 2007).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNWDMQNPRWUBQ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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